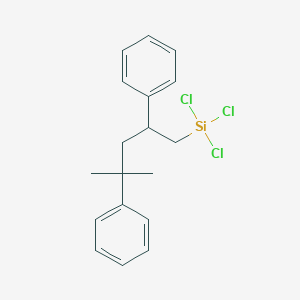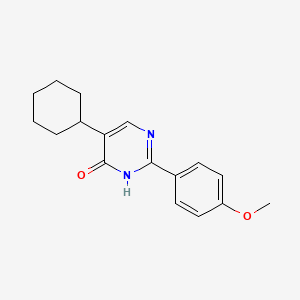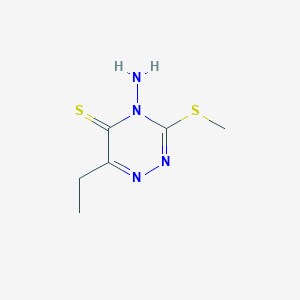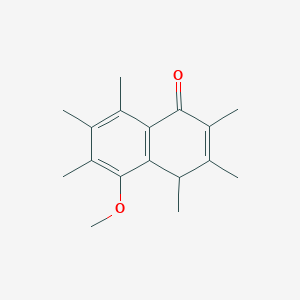
Trichloro(4-methyl-2,4-diphenylpentyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(4-methyl-2,4-diphenylpentyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-methyl-2,4-diphenylpentyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Trichloro(4-methyl-2,4-diphenylpentyl)silane typically involves the reaction of 4-methyl-2,4-diphenylpentyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Trichloro(4-methyl-2,4-diphenylpentyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include water, alcohols, and alkali metals. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trichloro(4-methyl-2,4-diphenylpentyl)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Trichloro(4-methyl-2,4-diphenylpentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-chlorine bonds are highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or alkoxysilanes. These reactions are facilitated by the electron-donating properties of the silicon atom, which stabilize the transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Trichloro(4-methyl-2,4-diphenylpentyl)silane can be compared with other similar compounds, such as:
Methyltrichlorosilane: A simpler organosilicon compound with a single methyl group.
Trichlorosilane: An inorganic compound with three chlorine atoms bonded to a silicon atom.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties and reactivity compared to simpler organosilicon compounds.
Eigenschaften
CAS-Nummer |
61283-78-1 |
|---|---|
Molekularformel |
C18H21Cl3Si |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
trichloro-(4-methyl-2,4-diphenylpentyl)silane |
InChI |
InChI=1S/C18H21Cl3Si/c1-18(2,17-11-7-4-8-12-17)13-16(14-22(19,20)21)15-9-5-3-6-10-15/h3-12,16H,13-14H2,1-2H3 |
InChI-Schlüssel |
GHUPXNUJPZUEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)

![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)

